molecular formula C23H26FN3O3 B1262661 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3h)-one

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3h)-one

Cat. No.: B1262661
M. Wt: 411.5 g/mol
InChI Key: VGDFDVKDWFJQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes for PMID30185082-Compound-55 involve multiple steps, including the formation of the naphthyridine core and subsequent substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

PMID30185082-Compound-55 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PMID30185082-Compound-55 has a wide range of scientific research applications, including:

Mechanism of Action

PMID30185082-Compound-55 exerts its effects by inhibiting the activity of EPHA2, EPHA4, and GAK. These kinases are involved in various cellular pathways, including cell signaling, proliferation, and survival. By inhibiting these kinases, the compound can disrupt these pathways and exert its antiviral and anticancer effects .

Comparison with Similar Compounds

PMID30185082-Compound-55 is unique in its ability to inhibit multiple kinases with high potency. Similar compounds include other kinase inhibitors such as:

These compounds share similar structures and mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.

Properties

Molecular Formula

C23H26FN3O3

Molecular Weight

411.5 g/mol

IUPAC Name

6-acetyl-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C23H26FN3O3/c1-17(28)18-4-9-21-22(16-18)30-23(29)27(21)11-3-2-10-25-12-14-26(15-13-25)20-7-5-19(24)6-8-20/h4-9,16H,2-3,10-15H2,1H3

InChI Key

VGDFDVKDWFJQHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)CCCCN3CCN(CC3)C4=CC=C(C=C4)F

Synonyms

6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo(d)oxazol-2(3H)-one
6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo(d)oxazol-2(3H)-one dihydrochloride
SN 79 cpd
SN-79 cpd

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.